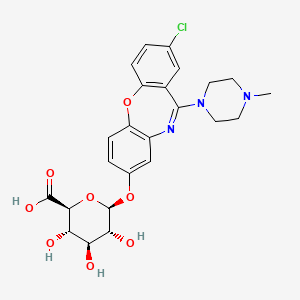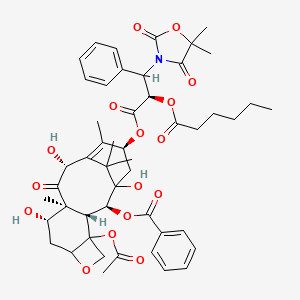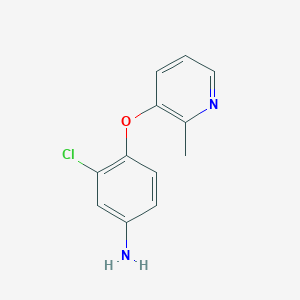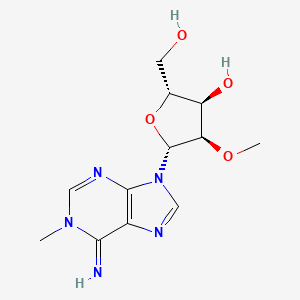
8-Hydroxy-loxapine-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-loxapine-glucuronide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the 8-hydroxy group of Loxapine. The molecular formula of this compound is C24H26ClN3O8, and it has a molecular weight of 519.93 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-loxapine-glucuronide typically involves the glucuronidation of 8-Hydroxy-loxapine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and efficient conversion of 8-Hydroxy-loxapine to its glucuronide form. The product is then purified using chromatographic techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-loxapine-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.
Major Products Formed:
Applications De Recherche Scientifique
8-Hydroxy-loxapine-glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Loxapine metabolites.
Biology: Studied for its role in the metabolism and excretion of Loxapine in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of drug formulations and in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
The mechanism of action of 8-Hydroxy-loxapine-glucuronide is primarily related to its role as a metabolite of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. The glucuronidation of Loxapine to form this compound enhances its solubility and facilitates its excretion from the body. The molecular targets involved include dopamine and serotonin receptors, which are antagonized by Loxapine .
Comparaison Avec Des Composés Similaires
Loxapine: The parent compound, a dibenzoxazepine antipsychotic agent.
8-Hydroxy-loxapine: The precursor to 8-Hydroxy-loxapine-glucuronide.
Other Glucuronides: Compounds such as morphine-6-glucuronide and paracetamol-glucuronide, which undergo similar glucuronidation processes
Uniqueness: this compound is unique due to its specific formation from Loxapine and its role in the metabolism and excretion of this antipsychotic agent. Its study provides insights into the pharmacokinetics and pharmacodynamics of Loxapine, contributing to the understanding of its therapeutic effects and potential side effects.
Propriétés
Formule moléculaire |
C24H26ClN3O8 |
|---|---|
Poids moléculaire |
519.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-4-16(14)35-17-5-3-13(11-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1 |
Clé InChI |
PCHGVUYZVIEJND-NABGWTBKSA-N |
SMILES isomérique |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)






![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)

![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)


